1-(Dimethylamino)-4-[3-(trifluoromethyl)phenoxy]pent-1-en-3-one
CAS No.: 338976-02-6
Cat. No.: VC7351069
Molecular Formula: C14H16F3NO2
Molecular Weight: 287.282
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 338976-02-6 |
|---|---|
| Molecular Formula | C14H16F3NO2 |
| Molecular Weight | 287.282 |
| IUPAC Name | 1-(dimethylamino)-4-[3-(trifluoromethyl)phenoxy]pent-1-en-3-one |
| Standard InChI | InChI=1S/C14H16F3NO2/c1-10(13(19)7-8-18(2)3)20-12-6-4-5-11(9-12)14(15,16)17/h4-10H,1-3H3 |
| Standard InChI Key | WHSWXENYXJYIPH-UHFFFAOYSA-N |
| SMILES | CC(C(=O)C=CN(C)C)OC1=CC=CC(=C1)C(F)(F)F |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Stereochemistry
The compound’s IUPAC name, 1-(dimethylamino)-4-[3-(trifluoromethyl)phenoxy]pent-1-en-3-one, reflects its linear structure featuring:
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A pent-1-en-3-one core (C₅H₆O) with conjugated double bonds.
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A dimethylamino group (-N(CH₃)₂) at position 1.
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A 3-(trifluoromethyl)phenoxy group (-O-C₆H₄-CF₃) at position 4.
The SMILES notation (CC(C(=O)C=CN(C)C)OC1=CC=CC(=C1)C(F)(F)F) and InChIKey (WHSWXENYXJYIPH-UHFFFAOYSA-N) provide unambiguous representations of its connectivity. X-ray crystallography data are unavailable, but computational models predict a planar geometry for the enone system, with the trifluoromethyl group inducing steric and electronic effects on the phenoxy moiety .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 338976-02-6 | |
| Molecular Formula | C₁₄H₁₆F₃NO₂ | |
| Molecular Weight | 287.282 g/mol | |
| IUPAC Name | 1-(dimethylamino)-4-[3-(trifluoromethyl)phenoxy]pent-1-en-3-one | |
| SMILES | CC(C(=O)C=CN(C)C)OC1=CC=CC(=C1)C(F)(F)F | |
| InChIKey | WHSWXENYXJYIPH-UHFFFAOYSA-N |
Synthesis and Manufacturing
General Synthetic Strategies
While no explicit protocol for this compound is published, its synthesis likely follows routes common to α,β-unsaturated ketones and aryl ethers :
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Formation of the Enone Core: A Claisen-Schmidt condensation between a ketone and aldehyde could yield the pent-1-en-3-one scaffold. For example, reacting 3-(dimethylamino)propanal with acetylacetone under basic conditions.
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Etherification: Introducing the 3-(trifluoromethyl)phenoxy group via nucleophilic aromatic substitution (SNAr) or Ullmann coupling. A phenol derivative (e.g., 3-(trifluoromethyl)phenol) would react with a halogenated intermediate in the presence of a base (K₂CO₃) and catalyst (CuI) .
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Purification: Column chromatography or recrystallization isolates the product, with purity verified by HPLC (>95%).
Challenges and Optimization
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Regioselectivity: Ensuring the phenoxy group attaches at position 4 requires careful control of reaction conditions (temperature, solvent polarity).
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Stability: The enone’s conjugation may render it prone to Michael additions or photodegradation, necessitating inert atmospheres and UV-protected storage .
| Compound Class | Activity | Patent |
|---|---|---|
| Tetrasubstituted alkenes | Protein kinase inhibition | |
| Diphenyl ethers | Antibacterial (MIC: 2–8 μg/mL) |
Material Science Applications
Analytical Characterization
Spectroscopic and Chromatographic Data
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NMR Spectroscopy:
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Mass Spectrometry: ESI-MS shows [M+H]⁺ at m/z 288.3, with fragment ions at m/z 270.2 (loss of H₂O) and m/z 160.1 (phenoxy group).
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HPLC: Retention time of 8.7 min on a C18 column (acetonitrile/water, 70:30).
Stability and Solubility
No experimental solubility data exist, but logP calculations (2.8 ± 0.3) predict moderate lipophilicity, favoring organic solvents like DMSO or ethanol .
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